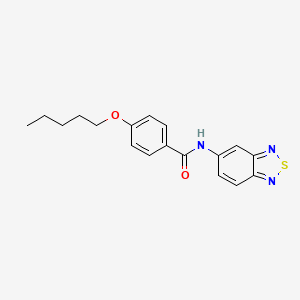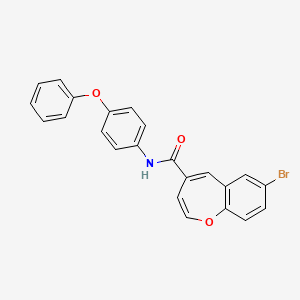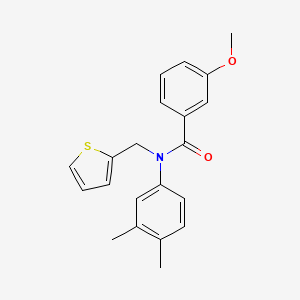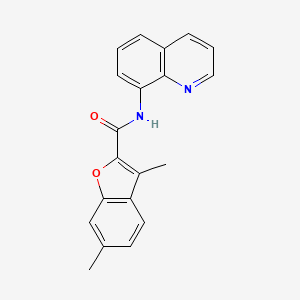
N-(2,1,3-benzothiadiazol-5-yl)-4-(pentyloxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The pentyloxy group can be introduced through an etherification reaction. This involves reacting 4-hydroxybenzamide with 1-bromopentane in the presence of a base such as potassium carbonate.
Coupling Reaction:
- The final step involves coupling the benzothiadiazole core with the pentyloxy-substituted benzamide. This can be achieved through a condensation reaction using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods:
Industrial production of N-(2,1,3-benzothiadiazol-5-yl)-4-(pentyloxy)benzamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-4-(pentyloxy)benzamide typically involves the following steps:
-
Formation of Benzothiadiazole Core:
- The benzothiadiazole core can be synthesized by the cyclization of o-phenylenediamine with sulfur and an oxidizing agent such as sodium nitrite.
Analyse Des Réactions Chimiques
Types of Reactions:
-
Oxidation:
- N-(2,1,3-benzothiadiazol-5-yl)-4-(pentyloxy)benzamide can undergo oxidation reactions, particularly at the benzothiadiazole ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reduction:
- Reduction reactions can be performed on the benzamide moiety using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
-
Substitution:
- The compound can undergo nucleophilic substitution reactions, especially at the pentyloxy group. Reagents such as sodium methoxide or potassium tert-butoxide can be used for this purpose.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or etherified derivatives.
Applications De Recherche Scientifique
Chemistry:
Organic Electronics: N-(2,1,3-benzothiadiazol-5-yl)-4-(pentyloxy)benzamide is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electron-accepting properties.
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic reactions.
Biology:
Fluorescent Probes: The benzothiadiazole moiety imparts fluorescence properties, making the compound useful as a fluorescent probe in biological imaging and diagnostics.
Medicine:
Anticancer Agents: Research has shown that benzothiadiazole derivatives exhibit anticancer activity by inhibiting specific enzymes and signaling pathways involved in cancer cell proliferation.
Industry:
Dye Sensitizers: The compound is used as a dye sensitizer in dye-sensitized solar cells (DSSCs) due to its strong light absorption and electron transfer capabilities.
Mécanisme D'action
Molecular Targets and Pathways:
Enzyme Inhibition: N-(2,1,3-benzothiadiazol-5-yl)-4-(pentyloxy)benzamide can inhibit enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism.
Signal Transduction: The compound can modulate signal transduction pathways by interacting with specific receptors and proteins, leading to altered cellular responses.
Comparaison Avec Des Composés Similaires
- N-(2,1,3-benzothiadiazol-5-yl)-3,5-dinitrobenzamide
- N-(2,1,3-benzothiadiazol-5-yl)-2-phenylacetamide
- N-(2,1,3-benzothiadiazol-5-yl)-4-methoxybenzamide
Comparison:
- N-(2,1,3-benzothiadiazol-5-yl)-4-(pentyloxy)benzamide is unique due to the presence of the pentyloxy group, which enhances its solubility and electron-donating properties compared to other derivatives.
- N-(2,1,3-benzothiadiazol-5-yl)-3,5-dinitrobenzamide has nitro groups that increase its electron-withdrawing capacity, making it more suitable for applications requiring strong electron acceptors.
- N-(2,1,3-benzothiadiazol-5-yl)-2-phenylacetamide features a phenylacetamide moiety, which may influence its binding affinity to biological targets.
- N-(2,1,3-benzothiadiazol-5-yl)-4-methoxybenzamide has a methoxy group that can affect its reactivity and interaction with other molecules.
Propriétés
Formule moléculaire |
C18H19N3O2S |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
N-(2,1,3-benzothiadiazol-5-yl)-4-pentoxybenzamide |
InChI |
InChI=1S/C18H19N3O2S/c1-2-3-4-11-23-15-8-5-13(6-9-15)18(22)19-14-7-10-16-17(12-14)21-24-20-16/h5-10,12H,2-4,11H2,1H3,(H,19,22) |
Clé InChI |
OOSDONOBSPAYQE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=NSN=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[7-(4-Chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carbaldehyde](/img/structure/B11324003.png)
![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[(2-chlorobenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11324006.png)
![7-(4-chlorophenyl)-2-[(4-fluorophenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11324016.png)
![N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-propoxybenzamide](/img/structure/B11324024.png)
![2-{[4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B11324025.png)
![3-(3-hydroxypropyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11324036.png)
![7-(5-Bromo-2-pyridyl)-8,9-dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B11324039.png)
![2-(2-methoxyphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11324041.png)

![2-(4-chlorophenyl)-7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11324048.png)



![1-(3-Hydroxyphenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11324059.png)
